molecular formula C15H16 B14219310 2-(Cyclohex-1-en-1-yl)-1H-indene CAS No. 819871-48-2

2-(Cyclohex-1-en-1-yl)-1H-indene

Katalognummer: B14219310
CAS-Nummer: 819871-48-2
Molekulargewicht: 196.29 g/mol
InChI-Schlüssel: LGSFAEXFVKNOSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Cyclohex-1-en-1-yl)-1H-indene is an organic compound that features a cyclohexene ring fused to an indene structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohex-1-en-1-yl)-1H-indene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclohexene with indene in the presence of a catalyst can yield the desired compound. The reaction conditions typically include elevated temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclohex-1-en-1-yl)-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Cyclohex-1-en-1-yl)-1H-indene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of polymers, resins, and other materials with specialized properties.

Wirkmechanismus

The mechanism by which 2-(Cyclohex-1-en-1-yl)-1H-indene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism of action would vary based on the functional groups present and the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexenone: An enone that undergoes similar reactions and is used in organic synthesis.

    Indene: The parent compound of 2-(Cyclohex-1-en-1-yl)-1H-indene, used in the synthesis of various organic compounds.

    Cyclohexane: A saturated hydrocarbon that serves as a precursor in the synthesis of cyclohexene derivatives.

Uniqueness

This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

819871-48-2

Molekularformel

C15H16

Molekulargewicht

196.29 g/mol

IUPAC-Name

2-(cyclohexen-1-yl)-1H-indene

InChI

InChI=1S/C15H16/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h4-6,8-10H,1-3,7,11H2

InChI-Schlüssel

LGSFAEXFVKNOSL-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)C2=CC3=CC=CC=C3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.